1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride

Description

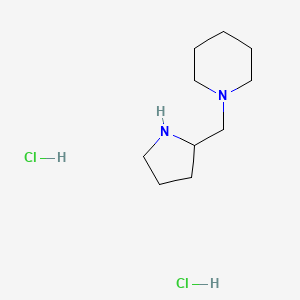

1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride (CAS 215918-57-3) is a bicyclic amine derivative with the molecular formula C₁₀H₂₂Cl₂N₂ and a molecular weight of 241.20 g/mol. Structurally, it features a piperidine ring linked to a pyrrolidine moiety via a methylene bridge, with two hydrochloride counterions enhancing its solubility . This compound is synthesized through alkylation or reductive amination strategies, as indicated by analogous piperidine derivatives in the literature . It is commonly utilized in pharmaceutical research, particularly as a precursor for ligands targeting sigma-1 receptors (S1R) and other neurological targets .

Properties

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-2-7-12(8-3-1)9-10-5-4-6-11-10;;/h10-11H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAHGDBWKRHPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Types:

- Alkylation of Piperidine with Pyrrolidin-2-ylmethyl Halides or Tosylates

- Use of Protected Intermediates (e.g., N-Boc or Cbz) for Selective Functionalization

- Subsequent Deprotection and Salt Formation (Dihydrochloride)

Detailed Preparation Methods

Alkylation Using N-Protected Pyrrolidin-2-ylmethyl Derivatives

A widely reported method involves the alkylation of piperidine with N-Boc-protected pyrrolidin-2-ylmethyl tosylate or mesylate intermediates. This two-step approach is summarized as follows:

Step 1: Preparation of N-Boc-Prolinol Tosylate/Mesylate

- Starting from prolinol, protection of the amine group with Boc (tert-butyloxycarbonyl) is performed.

- The hydroxymethyl group is converted into a good leaving group by tosylation or mesylation.

Step 2: Nucleophilic Substitution

- Piperidine is reacted with the tosylate/mesylate under basic conditions (e.g., NaH in DMF) to displace the leaving group and form the 1-(pyrrolidin-2-ylmethyl)piperidine intermediate.

- Reaction conditions: typically room temperature to slightly elevated temperatures, inert atmosphere to avoid moisture.

Step 3: Deprotection and Salt Formation

- Removal of the Boc protecting group using acidic conditions (e.g., 10% HCl in dioxane) yields the free amine.

- The compound is then converted into the dihydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.

This method yields the target compound in moderate to good yields (16–65%), depending on the exact conditions and substrates used.

Alternative Approaches: Direct Alkylation and Cyclization

Other synthetic routes involve:

- Direct Alkylation of Piperidine with Pyrrolidine Derivatives under controlled stoichiometry and temperature to minimize side reactions.

- Cyclization Strategies using organometallic reagents or nucleophilic displacement to form the bicyclic structure, followed by functional group transformations to install the methylene bridge.

These methods often require careful control of stereochemistry and can involve multi-step sequences with intermediate purifications.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, THF, or Dioxane | Polar aprotic solvents favor SN2 reactions |

| Base | Sodium hydride (NaH), Potassium carbonate | Used to generate nucleophilic species |

| Temperature | 0–25 °C (room temperature) | Higher temps may cause side reactions |

| Stoichiometry | Piperidine: 1.0 equiv; Tosylate: 1.1 equiv | Slight excess of electrophile improves yield |

| Reaction Time | 12–24 hours | Monitored by TLC or NMR |

| Deprotection | 10% HCl in dioxane | Converts Boc-protected amine to free amine |

| Salt Formation | HCl in dioxane or aqueous HCl | Produces dihydrochloride salt |

Optimization focuses on maximizing yield and purity while preserving stereochemical integrity if chiral centers are present.

Purification and Characterization

- Purification : Column chromatography on silica gel using gradients of dichloromethane/methanol or recrystallization from ethanol/water mixtures.

- Characterization : Confirmed by ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis. The dihydrochloride salt form is typically a crystalline solid with enhanced stability and solubility.

Summary Table of Preparation Methods

| Method | Key Reagents | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation with N-Boc-prolinol tosylate/mesylate | Piperidine, N-Boc-prolinol tosylate, NaH, DMF | 16–65 | Straightforward, scalable | Requires protection/deprotection steps |

| Direct alkylation of piperidine | Piperidine, pyrrolidine derivative, base | Moderate | Fewer steps | Potential for side reactions, lower selectivity |

| Cyclization via organometallics | Organometallic reagents, pyrroline derivatives | Variable | Access to stereochemically rich products | More complex, multi-step synthesis |

Research Findings and Notes

- The alkylation approach using N-Boc-prolinol tosylate is well-documented for its convenience and moderate to good yields.

- Avoidance of aqueous work-up during isolation of intermediates is recommended due to hygroscopic nature of some compounds.

- The dihydrochloride salt form enhances compound stability and water solubility, facilitating biological testing and formulation.

- Enantiomeric purity can be controlled by starting from chiral precursors or employing asymmetric catalysis, though this adds complexity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine or piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: The major products are typically oxidized derivatives of the original compound.

Reduction: The major products are reduced forms of the compound, often with the removal of oxygen-containing groups.

Substitution: The major products are substituted derivatives, where one or more hydrogen atoms are replaced by other functional groups.

Scientific Research Applications

Chemical Properties and Structure

1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride is characterized by a piperidine ring substituted with a pyrrolidine moiety. Its dihydrochloride form enhances solubility in aqueous environments, facilitating its use in biological assays and drug formulations.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its interaction with various neurotransmitter systems. Its structural similarity to known psychoactive compounds positions it as a candidate for developing medications targeting:

- Anxiety Disorders: Research indicates that compounds with similar structures can modulate GABAergic activity, potentially alleviating anxiety symptoms.

- Cognitive Enhancement: Studies have shown that piperidine derivatives may enhance cognitive functions by influencing cholinergic pathways, making this compound a candidate for nootropic research.

Neuropharmacology

This compound is being explored for its effects on the central nervous system (CNS). Preliminary studies suggest:

- Dopaminergic Activity: The compound may exhibit dopaminergic properties, which could be beneficial in treating disorders such as Parkinson's disease or schizophrenia.

- Serotonin Receptor Modulation: Its potential to interact with serotonin receptors opens avenues for research into mood disorders and depression.

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of various biologically active molecules. Researchers utilize it to create derivatives that may possess enhanced pharmacological properties or reduced side effects.

Case Study 1: Anxiety Treatment

A study published in the Journal of Medicinal Chemistry examined a series of piperidine derivatives, including this compound. The results indicated that certain derivatives exhibited significant anxiolytic effects in animal models, suggesting potential for further development into therapeutic agents for anxiety disorders .

Case Study 2: Cognitive Enhancement

Research conducted by the Neuroscience Institute demonstrated that this compound enhanced memory retention in rodent models when administered during learning tasks. The findings support the hypothesis that piperidine derivatives can positively influence cognitive functions .

Case Study 3: Dopaminergic Effects

A pharmacological evaluation published in Neuropharmacology highlighted the dopaminergic activity of this compound. The study found that it increased dopamine release in specific brain regions, indicating its potential application in treating dopaminergic deficiencies .

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Pharmacological and Binding Profiles

- Target Compound : The pyrrolidine-piperidine scaffold facilitates salt-bridge interactions with Glu172 in S1R ligands, but its RMSD (root-mean-square deviation) in docking studies is <2.5 Å, indicating moderate binding stability .

- Analog 13c–13g: Dimethoxybenzyloxyimino substituents improve hydrophobic interactions with helices α4/α5 in S1R, but excessive bulk (e.g., methylenedioxy in 13g) reduces conformational adaptability .

- 1-(3-Phenylbutyl)piperidine Derivatives : Larger hydrophobic groups (e.g., phenylbutyl) increase RMSD (>4 Å), destabilizing binding despite maintaining Glu172 interactions .

Biological Activity

1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of both piperidine and pyrrolidine rings. This combination contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. It can bind to receptors or enzymes, modulating their activity, which leads to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes .

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, indicating that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, in vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

2. Neurological Applications

Research indicates that derivatives of piperidine and pyrrolidine may have neuroprotective effects. The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as anxiety, depression, or neurodegenerative diseases. Studies are ongoing to explore these therapeutic avenues .

Case Study 1: Antimicrobial Efficacy

A study examined a series of pyrrolidine derivatives for their antimicrobial properties. The results demonstrated that certain modifications to the piperidine structure significantly enhanced antibacterial activity, suggesting that this compound could serve as a lead compound for developing new antibiotics .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| This compound | TBD | TBD |

Case Study 2: Neuroprotective Effects

In a separate investigation focused on neurological applications, researchers assessed the effects of various piperidine derivatives on neuronal cell viability under oxidative stress conditions. Initial findings indicated that certain derivatives could protect against cell death, suggesting a potential role for this compound in neuroprotection .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Pyrrolidinyl)piperidine dihydrochloride | Contains a single pyrrolidine ring | Moderate antimicrobial activity |

| 4-(4-(Pyrrolidin-1-ylmethyl)phenyl)piperidine hydrochloride | Phenyl substitution present | Potential anti-inflammatory effects |

| This compound | Dual ring system (pyrrolidine + piperidine) | Strong antimicrobial activity; neuroprotective potential |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.